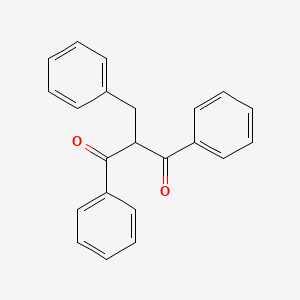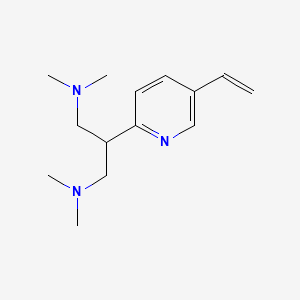
2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine is a complex organic compound that features a pyridine ring substituted with an ethenyl group and a tetramethylpropane-1,3-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves multi-step organic reactionsThe final step involves the attachment of the tetramethylpropane-1,3-diamine moiety via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are typically employed under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and alkylated products.
Aplicaciones Científicas De Investigación
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-cancer activities.
2-(Pyridin-2-yl)indole derivatives: Exhibiting diverse biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with an ethenyl group and a tetramethylpropane-1,3-diamine moiety sets it apart from other similar compounds.
Propiedades
Número CAS |
22109-65-5 |
|---|---|
Fórmula molecular |
C14H23N3 |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H23N3/c1-6-12-7-8-14(15-9-12)13(10-16(2)3)11-17(4)5/h6-9,13H,1,10-11H2,2-5H3 |
Clave InChI |
BQNPUMMUJYRFEF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CN(C)C)C1=NC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


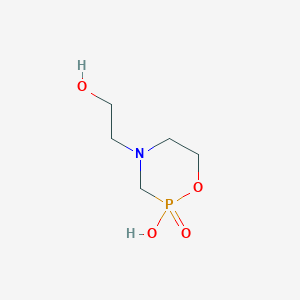




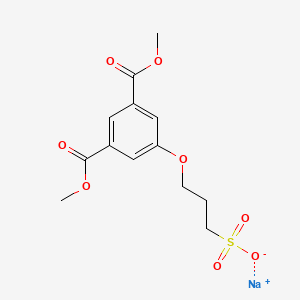
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
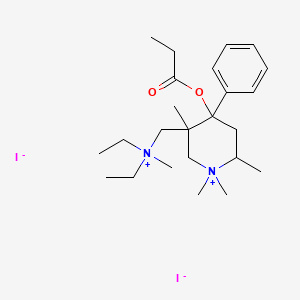

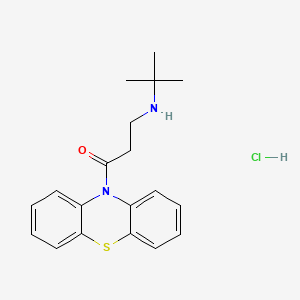
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)

